2-bromo-N-cyclohexyl-5-fluorobenzamide
Overview
Description
2-Bromo-N-cyclohexyl-5-fluorobenzamide is an organic compound with the molecular formula C13H15BrFNO. It is a derivative of benzamide, featuring a bromo group at the 2-position, a fluorine atom at the 5-position, and a cyclohexyl group attached to the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide typically involves the following steps:
Bromination: Starting with 5-fluorobenzamide, the bromination reaction introduces a bromo group at the 2-position. This is achieved using brominating agents such as bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3).
Cyclohexylation: The resulting 2-bromo-5-fluorobenzamide undergoes a cyclohexylation reaction to introduce the cyclohexyl group. This can be done using cyclohexylamine in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-cyclohexyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The fluorine atom can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Bromine oxide derivatives.
Reduction Products: Derivatives lacking the bromo group.
Substitution Products: New derivatives with different substituents at the fluorine position.
Scientific Research Applications
2-Bromo-N-cyclohexyl-5-fluorobenzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-bromo-N-cyclohexyl-5-fluorobenzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Bromo-N-cyclohexyl-5-fluorobenzamide is unique due to its specific combination of functional groups. Similar compounds include:
2-Bromo-N-ethyl-5-fluorobenzamide: Similar structure but with an ethyl group instead of cyclohexyl.
2-Bromo-N-methyl-5-fluorobenzamide: Similar structure but with a methyl group instead of cyclohexyl.
2-Chloro-N-cyclohexyl-5-fluorobenzamide: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOWVQMXBGYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429293 | |
Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-99-4 | |
Record name | Benzamide, 2-bromo-N-cyclohexyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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